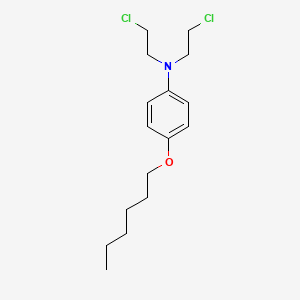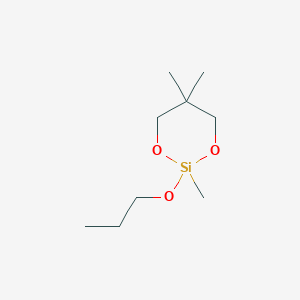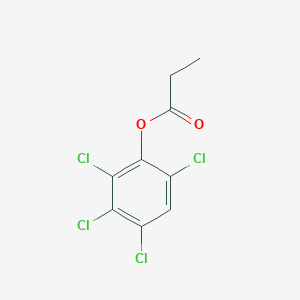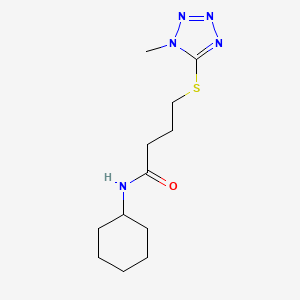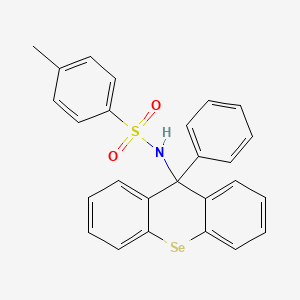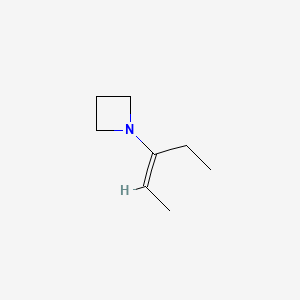
Azetidine, 1-(1-ethyl-1-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidine, 1-(1-ethyl-1-propenyl)- is a four-membered nitrogen-containing heterocycle with the molecular formula C₈H₁₅N and a molecular weight of 125.2114 . Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds . This compound is of interest in various fields, including organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including Azetidine, 1-(1-ethyl-1-propenyl)-, can be achieved through various methods. One common approach is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This method is efficient for synthesizing functionalized azetidines but has limitations due to the inherent challenges of the reaction .
Industrial Production Methods
Industrial production of azetidines often involves polymerization techniques. For example, azetidines can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization . These methods allow for the production of polymers with various structures and degrees of control, making them suitable for a wide range of applications .
Analyse Des Réactions Chimiques
Types of Reactions
Azetidine, 1-(1-ethyl-1-propenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of azetidines include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions . The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of Azetidine, 1-(1-ethyl-1-propenyl)- vary depending on the reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted azetidines .
Applications De Recherche Scientifique
Azetidine, 1-(1-ethyl-1-propenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymerization.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of Azetidine, 1-(1-ethyl-1-propenyl)- involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by its ring strain, which allows it to participate in various chemical reactions . The specific molecular targets and pathways depend on the context of its use, such as in biological or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Azetidine, 1-(1-ethyl-1-propenyl)- is unique due to its specific structure and reactivity. Its stability and ring strain make it a valuable compound in various applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
81156-89-0 |
|---|---|
Formule moléculaire |
C8H15N |
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
1-[(E)-pent-2-en-3-yl]azetidine |
InChI |
InChI=1S/C8H15N/c1-3-8(4-2)9-6-5-7-9/h3H,4-7H2,1-2H3/b8-3+ |
Clé InChI |
RVYHBXNGTVVNGT-FPYGCLRLSA-N |
SMILES isomérique |
CC/C(=C\C)/N1CCC1 |
SMILES canonique |
CCC(=CC)N1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


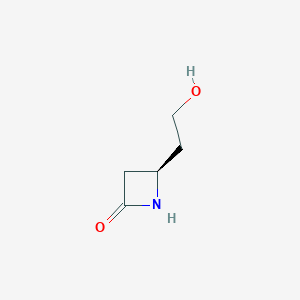
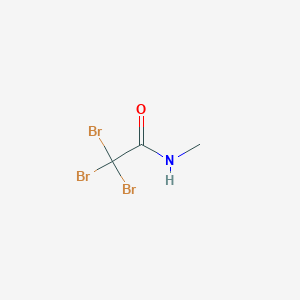
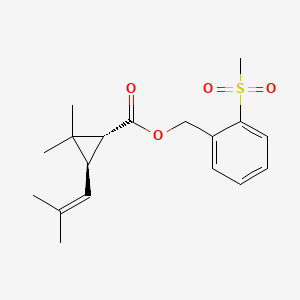
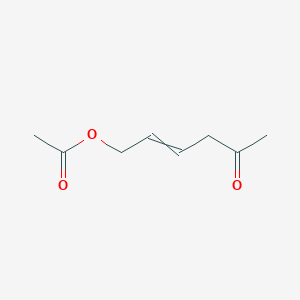
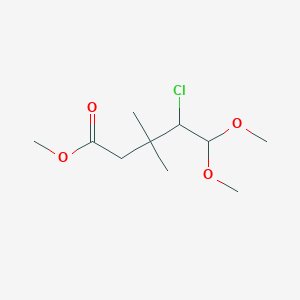
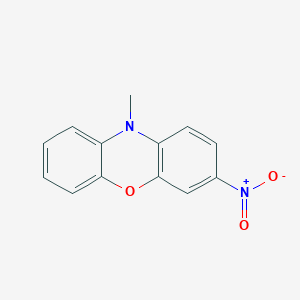
![[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate](/img/structure/B14425556.png)

